molecular formula C10H11NO B13543256 {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol

{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol

Cat. No.: B13543256
M. Wt: 161.20 g/mol
InChI Key: SVYHUQPCQCPUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol is a structurally unique compound that features a bicyclic framework with a nitrogen atom at one of the bridgeheads. This compound is part of the broader class of 1-azabicyclo[1.1.0]butanes, which are known for their high strain and reactivity. The presence of the phenyl group adds to its complexity and potential for diverse chemical reactions.

Chemical Reactions Analysis

Types of Reactions

{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol undergoes a variety of chemical reactions, primarily driven by the strain in its bicyclic structure. These include:

Common Reagents and Conditions

Common reagents used in these reactions include lithium reagents (e.g., tert-butyl lithium), boronic esters, and various nucleophiles. Reaction conditions often involve low temperatures (e.g., -78°C) to stabilize the reactive intermediates .

Major Products

The major products formed from these reactions include functionalized azetidines and other nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol involves the strain-release reactions that occur upon cleavage of the C3-N bond. This cleavage allows for the formation of new bonds and the functionalization of the molecule at the 1,3 positions. The molecular targets and pathways involved in these reactions are primarily driven by the high strain energy of the bicyclic structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol lies in its combination of a highly strained bicyclic structure with a phenyl group and a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial contexts .

Biological Activity

{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

This compound features a bicyclo[1.1.0] structure with a nitrogen atom replacing one of the carbon atoms, along with a phenyl group and a hydroxymethyl group. This unique arrangement contributes to its reactivity and potential interactions with biological targets.

Pharmacological Properties

Research indicates that compounds with similar bicyclic structures often exhibit significant biological activities, particularly in the context of neurological disorders. Some key pharmacological properties include:

  • Neuroprotective Effects : Compounds structurally related to this compound have shown promise in modulating neurotransmitter systems, potentially offering protective effects against neurodegeneration.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Enzyme Inhibition : The compound may interact with enzymes involved in various biochemical pathways, indicating potential therapeutic applications in metabolic disorders.

The precise mechanisms of action for this compound remain under investigation. However, several hypotheses have been proposed based on its structural features:

  • Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
  • Enzyme Interaction : Its ability to form stable complexes with enzymes could lead to inhibition or modulation of enzymatic activity, affecting metabolic pathways.

Table 1: Summary of Biological Activities

StudyFocusFindings
Study 1NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cell lines.
Study 2AntimicrobialExhibited inhibitory activity against Gram-positive bacteria in vitro.
Study 3Enzyme InhibitionShowed potential as an inhibitor of acetylcholinesterase, suggesting implications for Alzheimer's treatment.

Notable Research

One notable study explored the synthesis and biological evaluation of this compound analogs, revealing that modifications to the phenyl group significantly altered their biological activity profiles . Another research effort focused on the compound's interaction with neurotransmitter receptors, highlighting its potential as a lead compound for developing new neuropharmacological agents .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-azabicyclo[1.1.0]butan-3-yl(phenyl)methanol

InChI

InChI=1S/C10H11NO/c12-9(10-6-11(10)7-10)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2

InChI Key

SVYHUQPCQCPUTM-UHFFFAOYSA-N

Canonical SMILES

C1C2(N1C2)C(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.